N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Overview
Description
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide is a complex organic compound with a unique structure that includes a triazole ring, a brominated aromatic amine, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the brominated aromatic amine, and the coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Brominated Aromatic Amine: This step may involve bromination of a dimethyl-substituted aromatic amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Benzamide Moiety: The final step involves coupling the triazole intermediate with 4-methylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and brominated aromatic amine moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-N-methyl-: Shares the benzamide and brominated aromatic amine features.
N-(4-fluorophenyl)-2-bromo-benzamide: Similar structure with a fluorinated aromatic ring instead of a dimethyl-substituted one.
Imidazole-containing compounds: Similar heterocyclic structure with potential biological activity.
Uniqueness
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide is unique due to its combination of a triazole ring, brominated aromatic amine, and benzamide moiety, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[[5-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN5O2S/c1-5-29-20(12-25-22(31)17-8-6-14(2)7-9-17)27-28-23(29)32-13-21(30)26-19-11-16(4)15(3)10-18(19)24/h6-11H,5,12-13H2,1-4H3,(H,25,31)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLVNHSPNEWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)C)Br)CNC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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